N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 893280-60-9
VCID: VC5133925
InChI: InChI=1S/C24H21FN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28)
SMILES: C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Molecular Formula: C24H21FN2O3S
Molecular Weight: 436.5

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

CAS No.: 893280-60-9

Cat. No.: VC5133925

Molecular Formula: C24H21FN2O3S

Molecular Weight: 436.5

* For research use only. Not for human or veterinary use.

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide - 893280-60-9

Specification

CAS No. 893280-60-9
Molecular Formula C24H21FN2O3S
Molecular Weight 436.5
IUPAC Name N-benzyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Standard InChI InChI=1S/C24H21FN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28)
Standard InChI Key RKWUZGSAIWVUST-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F

Introduction

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic organic compound belonging to the class of sulfonylated indole derivatives. These compounds are often studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound combines an indole moiety with a fluorinated phenyl group and a methanesulfonyl substituent, making it a candidate for pharmacological research.

Synthesis

The synthesis of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide generally involves the following steps:

  • Preparation of the Indole Core: The indole nucleus is synthesized via Fischer indole synthesis or other established methods.

  • Sulfonation: The introduction of the methanesulfonyl group is achieved using methanesulfonyl chloride in the presence of a base.

  • Fluorophenyl Substitution: A fluorinated phenyl group is attached through electrophilic aromatic substitution.

  • Benzylation and Acetamide Formation: The final step involves benzylation and coupling with an acetamide moiety.

These steps require careful control of reaction conditions to ensure high yield and purity.

Analytical Characterization

The characterization of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be performed using the following techniques:

TechniquePurpose
NMR SpectroscopyConfirm structural integrity
Mass SpectrometryDetermine molecular weight
IR SpectroscopyIdentify functional groups
X-ray CrystallographyAnalyze crystal structure

Potential Applications

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide holds potential in the following areas:

  • Drug Development:

    • As a lead compound for anticancer or antimicrobial drugs.

    • Optimization through structural modifications could enhance efficacy and reduce toxicity.

  • Chemical Biology Studies:

    • Used as a probe to study protein-ligand interactions due to its complex structure.

  • Material Science:

    • The fluorinated component may contribute to unique physicochemical properties useful in material applications.

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